![molecular formula C23H19ClN4O5S B2819696 Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537664-49-6](/img/no-structure.png)

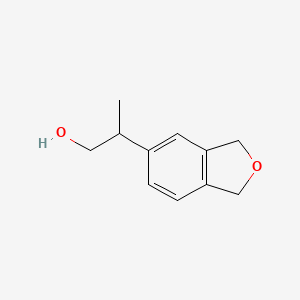

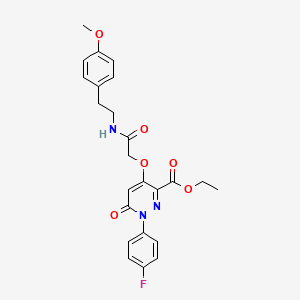

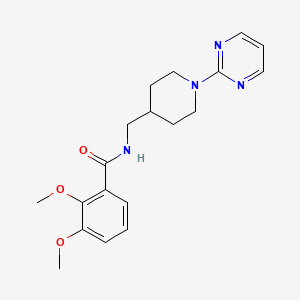

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. It has a complex structure with multiple functional groups, including a chlorobenzylthio group, a nitrophenyl group, and a carboxylate group. These functional groups could potentially give the compound various chemical properties and biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of pyrimidine derivatives, including those related to the specified compound, involves various chemical reactions that yield compounds with potential biological activities. For instance, Kappe and Roschger (1989) explored the synthesis of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives through various reactions, including methylation, acylation, and condensation, to produce compounds like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Such studies are crucial for understanding the chemical properties and synthesis pathways of pyrimidine derivatives.

Antimicrobial and Anticancer Evaluation

Research into the biological activities of pyrimidine derivatives has shown promising results in antimicrobial and anticancer evaluations. For example, Sharma et al. (2012) synthesized a series of pyrimidine derivatives and evaluated their in vitro antimicrobial and anticancer potential. One particular compound showed almost equipotent activity against Escherichia coli compared to the standard drug norfloxacin and emerged as a potent antimicrobial agent (Sharma et al., 2012). Such findings contribute to the development of new therapeutic agents.

Antioxidant Activity

The antioxidant properties of pyrimidine derivatives have also been investigated. Kotaiah et al. (2012) synthesized a new series of thieno[2,3-d]pyrimidine derivatives and screened them for in vitro antioxidant activity. Several compounds exhibited significant radical scavenging activity, suggesting the potential of pyrimidine derivatives in developing antioxidant therapies (Kotaiah et al., 2012).

Crystal Structure and Conformational Analysis

Understanding the crystal structure and conformation of pyrimidine derivatives is essential for their application in drug design. Huseynzada et al. (2022) reported the preparation and structural investigation of a pyrimidine derivative, highlighting the impact of non-covalent interactions on its crystal structure through Hirshfeld surface and enrichment ratio analyses. Furthermore, the antimycotic activity against various fungal strains was explored, indicating the compound's high potency compared to the standard drug Cisplatin (Huseynzada et al., 2022).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate' involves the condensation of 2-chlorobenzyl mercaptan with 7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid, followed by esterification with methyl iodide." "Starting Materials": [ "2-chlorobenzyl mercaptan", "7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid", "Methyl iodide" ] "Reaction": [ "Step 1: Condensation of 2-chlorobenzyl mercaptan with 7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate", "Step 2: Esterification of the intermediate with methyl iodide in the presence of a base such as triethylamine (TEA) to form the final product 'Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate'" ] } | |

CAS-Nummer |

537664-49-6 |

Molekularformel |

C23H19ClN4O5S |

Molekulargewicht |

498.94 |

IUPAC-Name |

methyl 2-[(2-chlorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C23H19ClN4O5S/c1-12-17(22(30)33-2)18(13-7-9-15(10-8-13)28(31)32)19-20(25-12)26-23(27-21(19)29)34-11-14-5-3-4-6-16(14)24/h3-10,18H,11H2,1-2H3,(H2,25,26,27,29) |

InChI-Schlüssel |

ZZANMYVURWTKRN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)

![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)

![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2819625.png)